

Technical Guide on the Solubility of 3-(p-Tolyl)furan-2,5-dione

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Compound of Interest

Compound Name: 3-(p-Tolyl)furan-2,5-dione

Cat. No.: B15053790

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific quantitative experimental data on the solubility of **3-(p-Tolyl)furan-2,5-dione** in common solvents. Furthermore, no information regarding signaling pathways involving this compound was found. The following guide therefore provides a standardized framework and general methodologies for determining and presenting such data, in line with established practices in the pharmaceutical and chemical sciences.

Data Presentation

Quantitative solubility data is crucial for applications ranging from reaction chemistry to formulation development. When experimentally determined, the solubility of **3-(p-Tolyl)furan-2,5-dione** should be summarized in a clear, structured format to allow for easy comparison across different conditions. The table below serves as a template for presenting such data.

Table 1: Solubility Data Template for **3-(p-Tolyl)furan-2,5-dione**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method of Determination
e.g., Acetone	e.g., 25	Data	Data	e.g., Isothermal Shake-Flask
e.g., Ethanol	e.g., 25	Data	Data	e.g., Isothermal Shake-Flask
e.g., Dichloromethane	e.g., 25	Data	Data	e.g., Isothermal Shake-Flask
e.g., Water	e.g., 25	Data	Data	e.g., Isothermal Shake-Flask
e.g., Toluene	e.g., 25	Data	Data	e.g., Isothermal Shake-Flask

Experimental Protocols for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method.^{[1][2]} This technique measures the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature when in equilibrium with the solid compound.^{[1][2]}

Principle

An excess amount of the solid compound, **3-(p-Tolyl)furan-2,5-dione**, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using an appropriate analytical technique.

Materials and Equipment

- **3-(p-Tolyl)furan-2,5-dione** (high purity)
- Selected solvents (analytical grade)

- Thermostatic orbital shaker or water bath
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE or appropriate material)
- Vials with screw caps
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Detailed Methodology

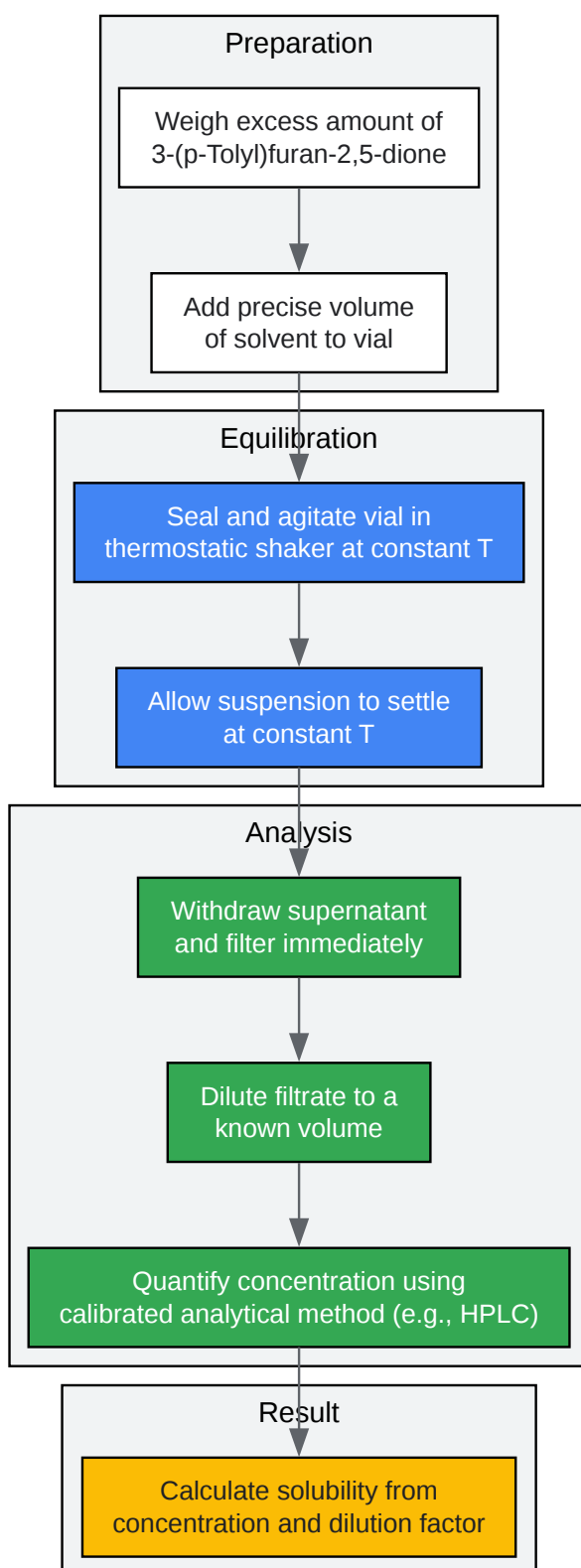
- Preparation: Add an excess amount of crystalline **3-(p-Tolyl)furan-2,5-dione** to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 $^{\circ}\text{C}$). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by measuring the concentration at different time points until it becomes constant.^{[2][3]}
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could alter the solubility.
- Quantification:
 - Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

- Analyze the concentration of **3-(p-Tolyl)furan-2,5-dione** in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
- Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.
- Calculation: Calculate the original concentration of the saturated solution, factoring in the dilution. Express the solubility in desired units, such as g/100 mL or mol/L. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method for determining solubility.

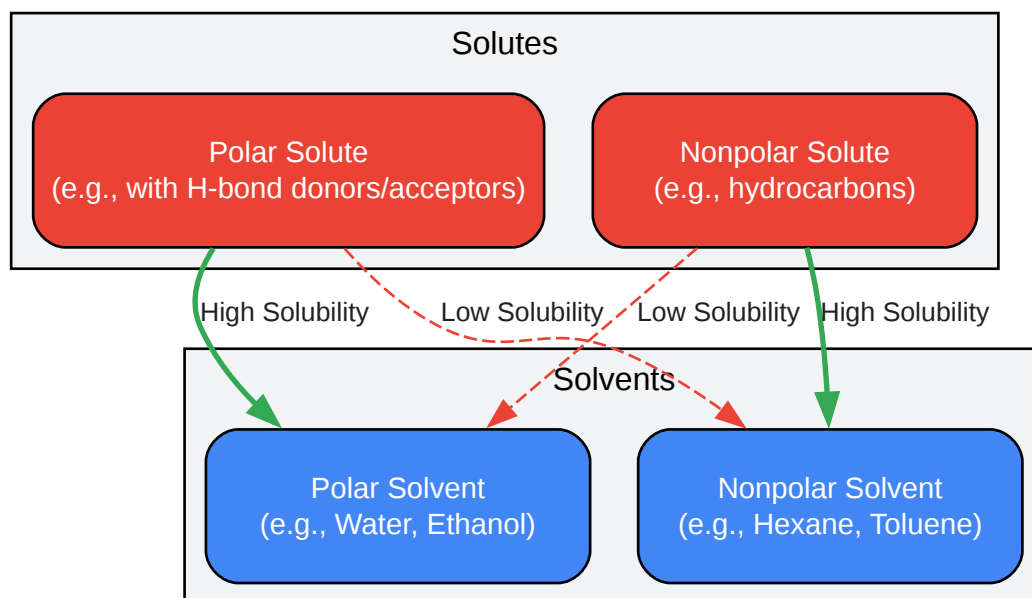


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Figure 1. Experimental workflow for solubility determination.

Logical Relationship: Principle of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which describes the relationship between the polarity of the solute and the solvent. This fundamental concept is crucial for predicting qualitative solubility and selecting appropriate solvents for reactions, purifications, and formulations.



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